![molecular formula C20H21N5O4S B2817657 N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 878065-05-5](/img/structure/B2817657.png)
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Description
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds with a 1,2,4-triazole scaffold have been reported to exhibit antimicrobial activity . The primary structural requirement for the antimicrobial azole class is a weakly basic imidazole or triazole ring bonded by a nitrogen-carbon linkage to the rest of the structure .
Antifungal Activity
Triazole derivatives have been used as antifungal agents . Selected antifungal agents of this type have been reported .
Antitumor Activity
Antipyrine derivatives have been investigated for their antitumor activities . A molecule that includes more than one pharmacophore, each with a different mode of action, could be beneficial for the treatment of microbial infections .
Analgesic and Anti-inflammatory Effects
Antipyrine derivatives have been reported to have analgesic and anti-inflammatory effects .
Cytotoxic Activities
1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .
Agricultural Chemistry
In agricultural chemistry, it can be used as a raw material for the synthesis of herbicides, fungicides, and insecticides .
Drug Resistance
The development of drug resistance is becoming a worldwide concern with rapid increases in multidrug-resistant bacteria . Therefore, the design and synthesis of new and potent antibacterial agents without cross-resistance with the present antibacterial agents is a crucial task for the effective treatment of bacterial infections .
Antiviral Activity
Antipyrine derivatives have been reported to have antiviral activities .
properties
IUPAC Name |
N-[[4-benzyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-29-16-9-7-15(8-10-16)19(27)21-11-17-22-23-20(30-13-18(26)24-28)25(17)12-14-5-3-2-4-6-14/h2-10,28H,11-13H2,1H3,(H,21,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNQCYXKNWHMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325593 |
Source
|
Record name | N-[[4-benzyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816288 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
878065-05-5 |
Source
|
Record name | N-[[4-benzyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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